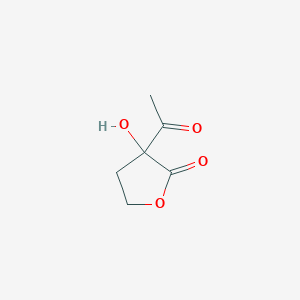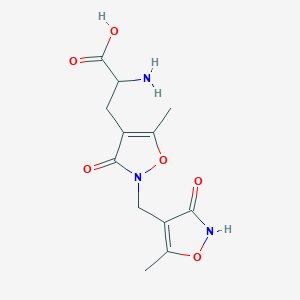
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid, commonly known as AMPA, is a synthetic compound that acts as a non-selective agonist of the glutamate receptor. It is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors.
Wirkmechanismus
AMPA acts as a non-selective agonist of the glutamate receptor. It binds to the AMPA receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a series of events that ultimately result in the depolarization of the cell membrane and the generation of an action potential. This mechanism of action is responsible for the excitatory effects of AMPA on neurons.
Biochemische Und Physiologische Effekte
The activation of AMPA receptors by AMPA leads to the depolarization of the cell membrane and the generation of an action potential. This depolarization of the cell membrane leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the physiological effects of AMPA. The biochemical effects of AMPA include the modulation of the activity of various enzymes and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
AMPA is an important research tool in neuroscience and has several advantages and limitations for lab experiments. The advantages of using AMPA in lab experiments include its high potency, specificity, and availability. The limitations of using AMPA in lab experiments include its non-specificity, potential toxicity, and the need for caution in experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for the use of AMPA in scientific research. One future direction is the development of more selective agonists and antagonists of the glutamate receptor. Another future direction is the investigation of the role of AMPA in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the use of AMPA in combination with other research tools, such as optogenetics and electrophysiology, may provide new insights into the function of glutamate receptors in the brain.
Synthesemethoden
AMPA can be synthesized by a multistep process involving the reaction of various reagents. The synthesis of AMPA involves the reaction of 3-hydroxy-5-methylisoxazole with 2-amino-3-methylbutyric acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to form the desired product. The final product is purified by column chromatography to obtain pure AMPA.
Wissenschaftliche Forschungsanwendungen
AMPA is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors. It has been used to study the role of glutamate receptors in synaptic transmission, learning, and memory. AMPA is also used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
131417-67-9 |
|---|---|
Produktname |
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid |
Molekularformel |
C12H15N3O6 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-amino-3-[5-methyl-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]-3-oxo-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-5-8(10(16)14-20-5)4-15-11(17)7(6(2)21-15)3-9(13)12(18)19/h9H,3-4,13H2,1-2H3,(H,14,16)(H,18,19) |
InChI-Schlüssel |
JVQZIHGOCREKGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
Kanonische SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
Andere CAS-Nummern |
131417-67-9 |
Synonyme |
2-amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid 2-AMNH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



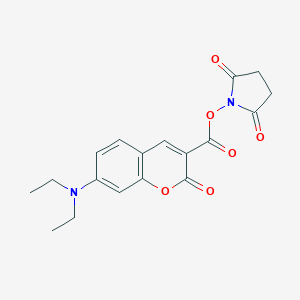
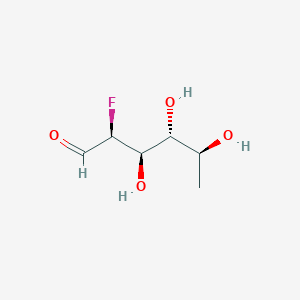
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
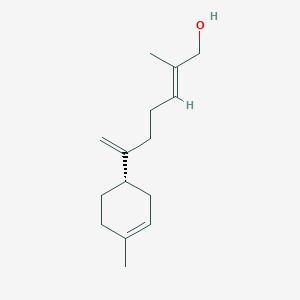
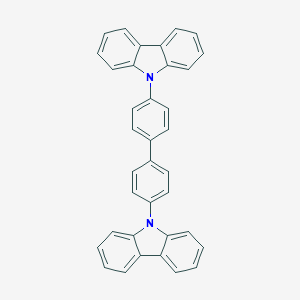
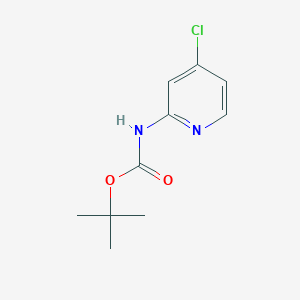
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
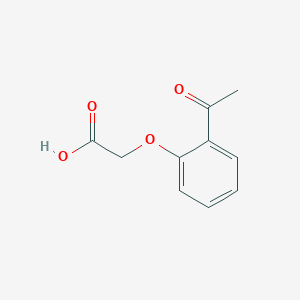
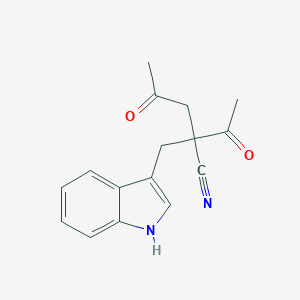
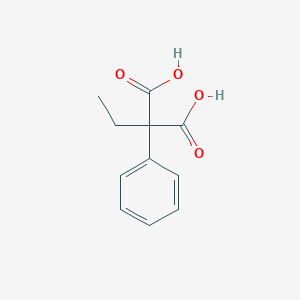
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
